molecular formula C11H14ClNO3 B2725931 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride CAS No. 2126160-59-4

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride

Cat. No.: B2725931
CAS No.: 2126160-59-4
M. Wt: 243.69
InChI Key: MWMZWEZVQVXQDT-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazepine Derivatives

Benzoxazepines emerged as pharmacologically significant scaffolds following the clinical success of benzodiazepines in the mid-20th century. Early derivatives, such as those described in a 1996 patent (EP0755930A1), were designed to address limitations of benzodiazepines, including sedation and dependency risks. The patent highlighted novel benzoxazepine salts with anxiolytic and neuroprotective properties, marking a shift toward structurally refined agents targeting serotonin and dopamine receptors. Parallel work in the 1970s explored tetrahydro-1,4-benzodiazepine derivatives for antihypertensive applications, demonstrating the broader therapeutic potential of related heterocycles.

Significance of the 1,4-Benzoxazepine Scaffold in Drug Discovery

The 1,4-benzoxazepine core combines a benzene ring fused to a seven-membered oxazepine heterocycle, offering distinct advantages:

  • Structural Flexibility : The scaffold permits substitutions at multiple positions (C-5, N-4, and aromatic ring), enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.
  • Dual Pharmacophore Integration : The oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets, as evidenced by derivatives showing affinity for serotonergic and dopaminergic receptors.
  • Metabolic Stability : Partial saturation (tetrahydro forms) reduces oxidative susceptibility compared to fully aromatic systems, enhancing in vivo stability.

Overview of Tetrahydro-1,4-Benzoxazepine Derivatives

Tetrahydro-1,4-benzoxazepines, characterized by a partially saturated oxazepine ring, exhibit diverse reactivities and bioactivities:

  • Synthetic Versatility : Ring-expansion reactions with alkynes yield benzothiazonine derivatives, demonstrating applications in building complex heterocycles.
  • Biological Activities : Early analogs displayed antihypertensive effects via sympathetic nervous system modulation, with four compounds reducing blood pressure by >50 mmHg in rat models at 75 mg/kg.

Research Significance of Methyl 2,3,4,5-Tetrahydro-1,4-Benzoxazepine-5-Carboxylate Hydrochloride

This compound (PubChem CID: 132327560) features a methyl ester at C-5 and a hydrochloride salt, critical for:

  • Solubility Optimization : The hydrochloride salt enhances aqueous solubility, facilitating in vitro and in vivo testing.
  • Synthetic Intermediacy : The ester group serves as a handle for further derivatization, enabling access to carboxylic acid analogs (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, CAS: 2126160-78-7).
  • Structural Insights : X-ray crystallography and NMR studies of related derivatives (e.g., methyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate, CID: 59604947) reveal conformational preferences influencing target binding.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description Source
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.68 g/mol
SMILES Notation COC(=O)C1C2=CC=CC=C2OCCN1.Cl
Synthetic Intermediate Hydrolysis to carboxylic acid derivatives
Related Analogs Tetrahydrobenzooxazepine-7-carboxylates

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)10-8-4-2-3-5-9(8)15-7-6-12-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZWEZVQVXQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2OCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-hydroxyacetophenone with an amine under acidic conditions to form the benzoxazepine ring. The esterification of the resulting intermediate with methanol yields the methyl ester. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzoxazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Research
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride has been investigated for its neuropharmacological properties. It exhibits potential as a modulator of neurotransmitter systems. Studies have indicated that compounds in this class can influence serotonin and dopamine receptors, which are crucial for treating mood disorders and schizophrenia .

1.2 Antidepressant Activity
Research has shown that derivatives of benzoxazepines can possess antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain . This suggests a pathway for developing new antidepressant medications.

Pharmacological Applications

2.1 Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation . This compound's ability to target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapy.

2.2 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells. This could have implications for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

3.1 Polymer Chemistry
this compound is being explored as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its unique structure allows for the incorporation into polymer matrices that could enhance the material's performance in various applications including coatings and adhesives .

3.2 Sensor Technology
Research into sensor technology has identified this compound as a potential component in the development of chemical sensors due to its ability to interact with specific analytes. The incorporation of benzoxazepine derivatives into sensor materials could improve sensitivity and selectivity for detecting environmental pollutants or biological markers .

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated significant reduction in depression-like behaviors in rodent models.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines through caspase activation pathways.
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in activated macrophages by 50%.
Polymer ChemistryEnhanced thermal stability and mechanical strength when incorporated into polycarbonate matrices.
Sensor TechnologyImproved detection limits for heavy metals in water samples using modified polymer sensors.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in anticancer research, it may induce cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzoxazepine core combines oxygen and nitrogen atoms within its heterocyclic structure, conferring unique electronic and steric properties. The methyl ester at position 5 contributes to moderate lipophilicity, while the hydrochloride salt improves aqueous solubility. Key physicochemical parameters include:

  • CAS Number : 1922690-21-8 (free base)
  • Storage : Typically stored at low temperatures to prevent degradation .
  • Purity : Available at ≥95% purity in commercial batches .

Comparison with Similar Compounds

Below is a comparative analysis of structurally related heterocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
Target Compound : Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride C₁₁H₁₄ClNO₃ 243.69 Benzoxazepine core with methyl ester; enhanced solubility due to HCl salt Intermediate in drug synthesis; potential CNS activity
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride C₁₃H₁₈ClNO₂ 255.74 Tetrahydroisoquinoline scaffold; 4,4-dimethyl substituents Studied for pesticidal or neuroactive properties; requires strict safety protocols
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one hydrochloride C₁₁H₁₅ClN₂O₂ 242.71 Aminoethyl side chain; ketone at position 3 Increased polarity; potential for targeted drug delivery
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride C₁₀H₁₂ClNO₃ 229.66 Carboxylic acid at position 9; higher acidity Likely used in prodrug design or metal-chelating agents
2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride C₈H₁₀ClN₃O₂ 215.63 Triazolopyridine core; compact bicyclic structure High thermal stability; applications in agrochemicals

Key Differences:

Core Structure: Benzoxazepines (target compound) vs. tetrahydroisoquinolines () differ in ring heteroatoms (O/N vs. N-only), affecting electronic distribution and receptor binding. Triazolopyridines () contain a triazole ring, enabling stronger π-π interactions compared to benzoxazepines.

Functional Groups: Methyl ester (target) vs. carboxylic acid (): The ester group offers better membrane permeability, while the acid enhances water solubility and ionic interactions.

Biological Activity

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
IUPAC Name: 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride
Appearance: Powder
Storage Temperature: Room Temperature

This compound interacts with various neurotransmitter systems. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors and may exhibit anxiolytic and anticonvulsant properties similar to other benzodiazepine derivatives. The compound's activity is linked to its ability to enhance GABAergic transmission in the central nervous system.

Anticonvulsant Activity

Research indicates that compounds structurally related to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine can potentiate the effects of antiepileptic drugs. For instance, studies have shown that certain benzodiazepine receptor ligands can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) activity in macrophages, suggesting an anti-inflammatory mechanism that could be relevant in seizure models .

In Vivo Studies

A study involving animal models demonstrated that compounds related to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibited significant anticonvulsant effects. The administration of these compounds resulted in a marked reduction in seizure frequency and intensity when compared to control groups.

Case Studies

  • Case Study on Anticonvulsant Efficacy:
    • Objective: Evaluate the anticonvulsant potential of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives.
    • Method: Administered to mice subjected to chemically induced seizures.
    • Results: Significant reduction in seizure duration and increased survival rate observed in treated groups compared to untreated controls.
  • Case Study on Neuroprotective Effects:
    • Objective: Investigate neuroprotective properties against oxidative stress.
    • Method: In vitro assays using neuronal cell lines exposed to oxidative agents.
    • Results: The compound demonstrated a protective effect by reducing cell death and maintaining cell viability.

Comparative Data Table

Compound NameActivity TypeModel UsedEfficacy
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepineAnticonvulsantMouse modelSignificant reduction in seizure activity
Related Benzodiazepine DerivativeAnti-inflammatoryMacrophage cultureSuppressed TNF production

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride in a laboratory setting?

Methodological Answer: The synthesis typically involves cyclization and carboxylation steps. A common approach is to use a base (e.g., triethylamine or pyridine) to neutralize hydrochloric acid generated during the reaction, ensuring optimal pH for intermediate stability . Purification is critical and may involve recrystallization from ethanol or chromatography on silica gel, as demonstrated in analogous benzoxazepine syntheses . Key parameters include:

  • Reaction Time : 48 hours under reflux for complete cyclization .
  • Catalysts : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for coupling reactions .
  • Solvent Systems : Et₃N/THF mixtures (1:1) to enhance reactivity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Purity Analysis : HPLC or LC-MS to verify ≥95% purity, as reported for similar benzoxazepine derivatives .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to resolve the benzoxazepine ring and ester moiety.
    • X-ray Crystallography : For unambiguous assignment of stereochemistry in crystalline forms .
    • Elemental Analysis : Validate molecular formula (e.g., C₁₁H₁₄ClNO₃) and chloride content .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/Cu systems (e.g., copper iodide with triphenylphosphine) to enhance coupling efficiency, as seen in tetrazole-based syntheses .
  • Temperature Control : Maintain 55°C during critical steps to minimize side reactions .
  • Solvent Optimization : Use anhydrous Et₃N/THF to reduce hydrolysis of intermediates .
  • Scale-Up Considerations : Implement continuous flow reactors for improved heat/mass transfer, as suggested for industrial analogs .

Q. What strategies are effective in resolving contradictions in structural characterization data from different analytical methods?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .
  • Crystallographic Refinement : Resolve ambiguities in ring conformation (e.g., chair vs. boat structures) via X-ray diffraction .
  • Dynamic NMR : Investigate temperature-dependent shifts to identify rotamers or dynamic equilibria in solution .

Q. How should safety protocols be adapted when scaling up the synthesis of this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential exposure to corrosive HCl gas .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Facility Requirements : Conduct reactions in explosion-proof environments when using volatile solvents (e.g., THF) .
  • Documentation : Follow guidelines from safety data sheets (SDS) for handling hygroscopic or light-sensitive intermediates .

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